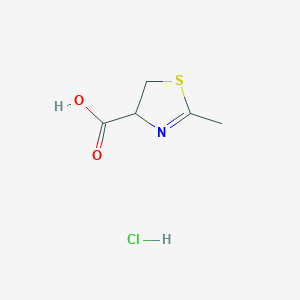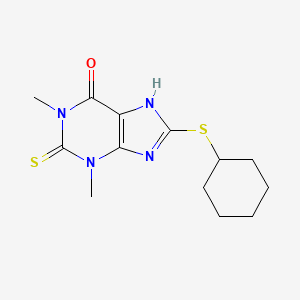
Theophylline, 8-cyclohexylthio-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-cyclohexylthio-2-thio- is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the cyclohexylthio and thio groups to the theophylline structure imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-cyclohexylthio-2-thio- typically involves the introduction of the cyclohexylthio and thio groups to the theophylline core. One common method is the nucleophilic substitution reaction where theophylline is reacted with cyclohexylthiol and a suitable thio reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with the presence of a base like sodium hydride to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of Theophylline, 8-cyclohexylthio-2-thio- may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Theophylline, 8-cyclohexylthio-2-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyclohexylthio or thio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Theophylline, 8-cyclohexylthio-2-thio- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of xanthine derivatives with biological targets such as enzymes and receptors.
Medicine: Research into the pharmacological properties of Theophylline, 8-cyclohexylthio-2-thio- may reveal potential therapeutic applications, particularly in respiratory diseases and other conditions where xanthine derivatives are effective.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Theophylline, 8-cyclohexylthio-2-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound can block adenosine receptors, preventing adenosine-mediated bronchoconstriction and other effects.
Histone Deacetylase Activation: It may also activate histone deacetylases, which can influence gene expression and have anti-inflammatory effects.
Comparación Con Compuestos Similares
Theophylline: A well-known bronchodilator with similar pharmacological properties but lacking the cyclohexylthio and thio groups.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Theobromine: A xanthine derivative found in chocolate, with mild stimulant and diuretic effects.
Uniqueness: Theophylline, 8-cyclohexylthio-2-thio- is unique due to the presence of the cyclohexylthio and thio groups, which impart distinct chemical and biological properties. These modifications can enhance its interactions with biological targets and potentially improve its therapeutic profile compared to other xanthine derivatives.
Propiedades
Número CAS |
6466-13-3 |
|---|---|
Fórmula molecular |
C13H18N4OS2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
8-cyclohexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H18N4OS2/c1-16-10-9(11(18)17(2)13(16)19)14-12(15-10)20-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15) |
Clave InChI |
FNSPVSWZNXLSCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


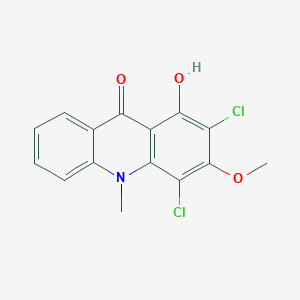
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
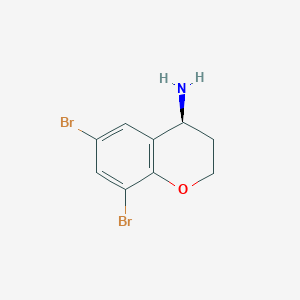
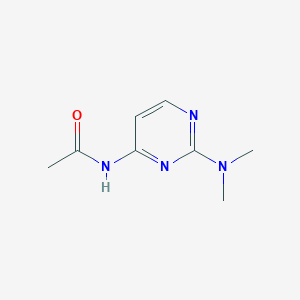
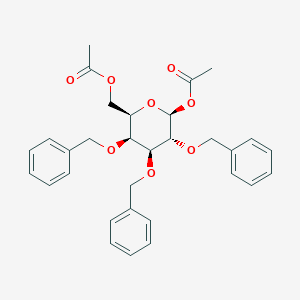

![6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B15216677.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
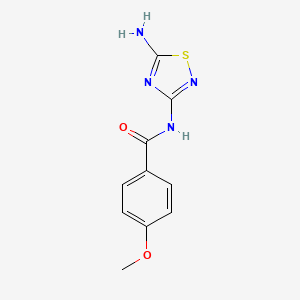
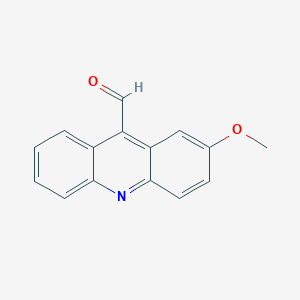
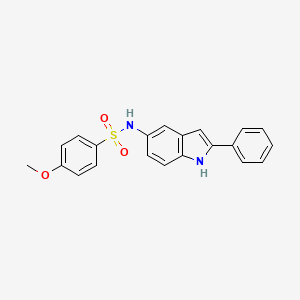
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
